L-[2-13C]Xylose
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Overview
Description
L-[2-13C]Xylose is a labeled form of xylose, a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and the “[2-13C]” indicates that the carbon-2 position in the xylose molecule is labeled with the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-[2-13C]Xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including:
Fermentation: Utilizing microorganisms such as yeast strains that can metabolize xylose. The fermentation process can be optimized to incorporate the carbon-13 isotope into the xylose molecule.
Chemical Synthesis: Starting from a precursor molecule that already contains the carbon-13 isotope, followed by a series of chemical reactions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope. The process conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-[2-13C]Xylose can undergo various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Formation of xylitol using reducing agents.
Isomerization: Conversion to xylulose using isomerase enzymes.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Isomerization: Utilizes enzymes such as xylose isomerase under specific pH and temperature conditions.
Major Products Formed
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Result of isomerization.
Scientific Research Applications
L-[2-13C]Xylose has a wide range of applications in scientific research:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of xylose in various organisms.
Biochemical Research: Helps in studying enzyme mechanisms and the role of xylose in biochemical processes.
Medical Research: Utilized in diagnostic tests to assess intestinal absorption and other metabolic functions.
Industrial Applications: Plays a role in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
The mechanism of action of L-[2-13C]Xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and utilization in different biochemical processes. For example, in the presence of xylose isomerase, this compound is converted to L-[2-13C]Xylulose, which can then enter the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
D-Xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: An isomer of xylose, often formed through isomerization reactions.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness
L-[2-13C]Xylose is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .
Properties
IUPAC Name |
(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GLGCVUBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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